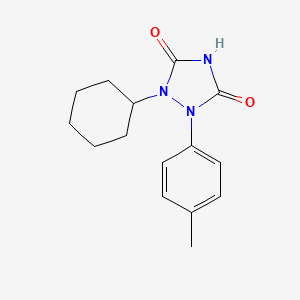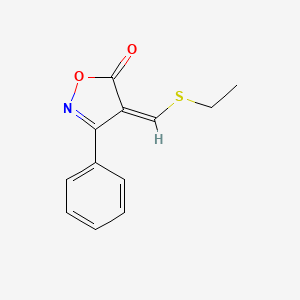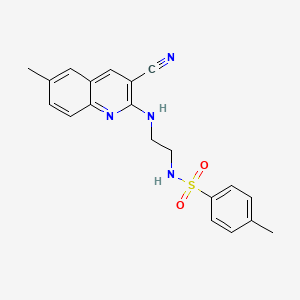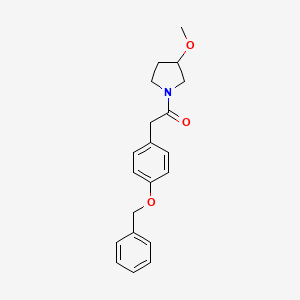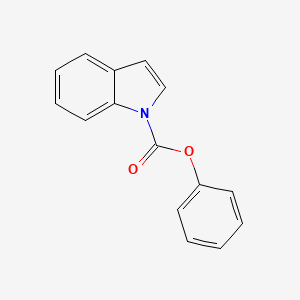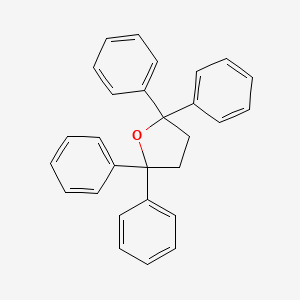
2,2,5,5-Tetraphenyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetraphenyltetrahydrofuran is a heterocyclic organic compound characterized by a tetrahydrofuran ring substituted with four phenyl groups at the 2 and 5 positions
Métodos De Preparación
The synthesis of 2,2,5,5-Tetraphenyltetrahydrofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,5-diphenyl-2,5-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or a zeolite catalyst, which facilitates the ring closure to form the tetrahydrofuran ring.
Análisis De Reacciones Químicas
2,2,5,5-Tetraphenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetraphenyltetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetraphenyltetrahydrofuran involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic systems, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable it to modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
2,2,5,5-Tetraphenyltetrahydrofuran can be compared with other tetrahydrofuran derivatives such as:
2,2,5,5-Tetramethyltetrahydrofuran: This compound has four methyl groups instead of phenyl groups, resulting in different chemical and physical properties.
2,5-Diphenyltetrahydrofuran: This compound has only two phenyl groups, leading to differences in reactivity and applications.
3,3,4,4-Tetramethyltetrahydrofuran:
The uniqueness of this compound lies in its combination of phenyl groups and the tetrahydrofuran ring, which imparts distinct properties and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72805-47-1 |
|---|---|
Fórmula molecular |
C28H24O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2,2,5,5-tetraphenyloxolane |
InChI |
InChI=1S/C28H24O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
WJKMKPNHVQAOMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



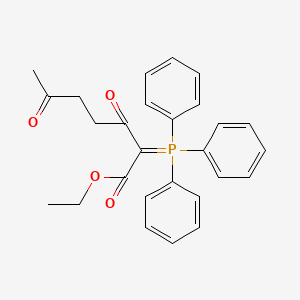
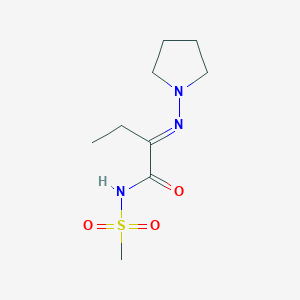
![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
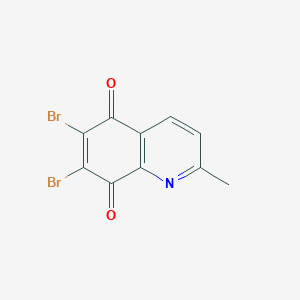
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
